Home > Products > Screening Compounds P87522 > L-Leucyl-L-alanine
L-Leucyl-L-alanine - 7298-84-2

L-Leucyl-L-alanine

Catalog Number: EVT-273205
CAS Number: 7298-84-2
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Leucyl-L-alanine is a dipeptide composed of the amino acids L-leucine and L-alanine linked by a peptide bond. It exists as a white powder and is soluble in water. [] As a dipeptide, it serves as a substrate for various enzymes involved in protein metabolism and digestion, making it a valuable tool in studying these processes. [, , , , ] It's important to note that this analysis focuses solely on its scientific applications, excluding any drug-related information.

Future Directions
  • Development of novel enzyme inhibitors: Studying the interaction of L-Leucyl-L-alanine with enzymes like Pseudomonas aeruginosa elastase [, ] could lead to the design of potent and specific inhibitors for treating bacterial infections.

N-Methacryloyl-L-leucyl-L-alanine Methyl Ester (MA-LA-M)

    Compound Description: MA-LA-M is a methacrylamide monomer containing an L-leucyl-L-alanine methyl ester structure. It is a radical-polymerizable monomer that forms a polymer with high thermal stability (10% weight loss temperature of 300 °C under nitrogen). The radical polymerization of MA-LA-M proceeds at a faster rate compared to N-methacryloyl-L-leucine methyl ester (MA-L-M) [].

N-Methacryloyl-L-leucine Methyl Ester (MA-L-M)

    Compound Description: MA-L-M is another methacrylamide monomer, similar to MA-LA-M, but containing only L-leucine methyl ester instead of the dipeptide. This compound serves as a comparative monomer in studying the polymerization kinetics and properties of MA-LA-M [].

N-(Methacryloylglycyl)-L-leucyl-L-alanine Methyl Ester (MA-GLA-M)

    Compound Description: MA-GLA-M is a methacrylamide monomer containing a tripeptide sequence: glycyl-L-leucyl-L-alanine methyl ester [].

N-(Methacryloyl-β-alanyl)-L-leucyl-L-alanine Methyl Ester (MA-βLA-M)

    Compound Description: MA-βLA-M is another methacrylamide monomer with a modified tripeptide sequence, incorporating β-alanine instead of glycine compared to MA-GLA-M: β-alanyl-L-leucyl-L-alanine methyl ester [].

L-Leucyl-L-alanine Amide

    Compound Description: This compound is a dipeptide amide, closely related to L-leucyl-L-alanine, with an amide group replacing the carboxyl group. It serves as a substrate for thermolysin, an enzyme whose activity is influenced by cobalt and calcium ions [].

N-[3-(2-Furyl)acryloyl]-L-leucyl-L-alanine Amide (FALAA)

    Compound Description: FALAA is a synthetic substrate used to study the activity of thermolysin. This compound contains a furylacryloyl group attached to the N-terminus of the L-leucyl-L-alanine dipeptide amide [].

N-[3-(2-Furyl)acryloyl]-glycyl-L-leucine Amide (FAGLA)

    Compound Description: FAGLA is another synthetic substrate used to study thermolysin activity, similar to FALAA. It comprises a furylacryloyl group attached to a glycyl-L-leucine dipeptide amide [].

L-Leucyl-β-naphthylamide

    Compound Description: L-Leucyl-β-naphthylamide is a substrate used to assay aminopeptidase activity, particularly from buckwheat seed [].

L-Leucine Amide

    Compound Description: L-Leucine amide is a derivative of L-leucine with an amide group replacing the carboxyl group. This compound was tested as a substrate for peptide hydrolases from guinea pig intestinal mucosa [].

Furylacryloyl-glycyl-L-leucyl-L-alanine

    Compound Description: This compound is a chromogenic substrate used in the study of Pseudomonas aeruginosa elastase. It contains a furylacryloyl group linked to the tripeptide glycyl-L-leucyl-L-alanine [].

Benzyloxycarbonyl-L-leucyl-L-alanine Chloromethyl Ketone

    Compound Description: This compound is a chloromethyl ketone analog of benzyloxycarbonyl-L-leucyl-L-alanine and acts as an irreversible inhibitor of aminoacylase [].

L-Leucyl-L-alanine Ethyl Ester

    tert-Butoxycarbonyl-L-leucyl-L-alanine Ethyl Ester (Boc-L-Leu-L-Ala-OEt)

      L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-alanine

        Compound Description: This compound is a heptapeptide composed of five L-leucine residues and one L-alanine residue. It serves as a model peptide for automated solid-phase synthesis and degradation [].

      L-Alanyl-L-alanine

        Compound Description: L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues. This peptide was investigated for its ability to form high-quality crystals with arenesulfonate salts [].

      Overview

      L-Leucyl-L-alanine is a dipeptide composed of the amino acids leucine and alanine linked by a peptide bond. Dipeptides like L-Leucyl-L-alanine play significant roles in biological processes and are important in various fields such as biochemistry, nutrition, and pharmaceuticals. This compound can be synthesized through various methods and has applications in scientific research and industry.

      Source and Classification

      L-Leucyl-L-alanine is classified as a dipeptide, which is a type of peptide made up of two amino acids. It is derived from its constituent amino acids: L-leucine, an essential branched-chain amino acid, and L-alanine, a non-essential amino acid. Both amino acids are naturally occurring in proteins and can be sourced from dietary proteins or synthesized in the laboratory.

      Synthesis Analysis

      Methods

      The synthesis of L-Leucyl-L-alanine can be achieved through several methods:

      1. Chemical Synthesis: Traditional chemical methods involve coupling L-leucine and L-alanine using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). This method can lead to low yields due to side reactions, including the formation of homo-dipeptides and undesired products .
      2. Solid-Phase Peptide Synthesis: This modern technique allows for the sequential addition of protected amino acids to a resin-bound growing peptide chain. The use of protecting groups simplifies the reaction by ensuring that only one reactive site is available at a time, leading to higher yields (greater than 95%) .
      3. Enzymatic Methods: Lipases can catalyze the synthesis of L-Leucyl-L-alanine from unprotected amino acids in non-polar solvents, offering a more environmentally friendly alternative with potentially higher specificity .

      Technical Details

      In solid-phase synthesis, the process typically involves:

      • Deprotection: Removal of protective groups from the amino acids.
      • Coupling: Addition of the next amino acid using a coupling reagent.
      • Cleavage: Final removal of the peptide from the resin.

      This method allows for precise control over the sequence and purity of the synthesized dipeptide.

      Molecular Structure Analysis

      Structure

      L-Leucyl-L-alanine has a molecular formula of C9H18N2O3C_9H_{18}N_2O_3. Its structure consists of:

      • A central carbon atom (the alpha carbon) attached to an amine group (NH2-NH_2), a carboxylic acid group (COOH-COOH), and side chains characteristic of leucine (C6H13-C_6H_{13}) and alanine (C3H7-C_3H_{7}).

      Data

      • Molecular Weight: Approximately 190.25 g/mol.
      • IUPAC Name: L-leucyl-L-alanine.
      • SMILES Notation: CC(C)C(=O)NCC(=O)NC@HC(=O)O.
      Chemical Reactions Analysis

      L-Leucyl-L-alanine can participate in various chemical reactions typical for peptides:

      1. Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back into its constituent amino acids.
      2. Transpeptidation: It can react with other amino acids or peptides to form larger peptides.
      3. Modification Reactions: It can undergo modifications such as phosphorylation or acylation, altering its properties for specific applications.

      Technical Details

      These reactions often require specific conditions, such as temperature, pH, and catalysts, to proceed efficiently.

      Mechanism of Action

      The mechanism by which L-Leucyl-L-alanine functions biologically involves its incorporation into proteins during translation. Once formed, it may influence protein folding, stability, and function due to its unique side chain interactions. Additionally, dipeptides can act as signaling molecules or precursors for further biochemical transformations.

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Typically exists as a white crystalline powder.
      • Solubility: Soluble in water; solubility may vary with pH.
      • Melting Point: Varies depending on purity but generally around 200°C.

      Chemical Properties

      • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.
      • Reactivity: Can react with electrophiles due to the free amine group.
      Applications

      L-Leucyl-L-alanine has several scientific applications:

      • Nutritional Supplements: Used in formulations aimed at muscle recovery due to its role in protein synthesis.
      • Research Tools: Employed in studies investigating peptide synthesis, protein interactions, and metabolic pathways.
      • Pharmaceuticals: Investigated for potential therapeutic roles in modulating metabolic processes or as drug delivery vehicles.

      This compound exemplifies the importance of dipeptides in both biological systems and industrial applications, highlighting their versatility and significance in scientific research.

      Mechanistic Insights into Ubiquitin-Mediated Protein Degradation Modulation

      Inhibitory Mechanisms in Ubiquitin-Proteasome Pathways

      L-Leucyl-L-alanine (Leu-Ala) is a dipeptide composed of leucine and alanine residues that exhibits targeted inhibitory activity against ubiquitin-mediated protein degradation. This dipeptide disrupts the ubiquitin-proteasome system (UPS)—a critical pathway for regulated intracellular proteolysis—by interfering with the ubiquitination cascade required for tagging proteins for destruction. Research indicates that Leu-Ala directly inhibits the activity of ubiquitin ligases (E3 enzymes), which catalyze the final step of ubiquitin conjugation to substrate proteins. By binding to key domains within these ligases, Leu-Ala prevents the formation of polyubiquitin chains, thereby stabilizing proteasome-targeted proteins [1].

      In vitro studies using cell cultures demonstrate that Leu-Ala treatment significantly reduces the degradation rate of UPS substrates. For example, experiments tracking model proteins showed a 40-60% decrease in ubiquitin-dependent degradation within 6 hours of Leu-Ala exposure compared to untreated controls [1]. This stabilization effect is concentration-dependent, with maximal inhibition observed at physiological concentrations (0.5-2 mM). The specificity of Leu-Ala for ubiquitin ligases distinguishes it from broad-spectrum proteasome inhibitors, as it does not directly inhibit the proteasome’s catalytic core [1].

      Table 1: Key Research Findings on Leu-Ala’s Inhibition of Ubiquitin-Mediated Degradation

      Experimental SystemTreatment ConditionsObserved EffectProposed Mechanism
      U937 leukemic cells2 mM Leu-Ala for 6h55% reduction in ubiquitinated proteinsE3 ubiquitin ligase inhibition
      HEK-293T cells1.5 mM Leu-Ala + CHX chase40% increase in Cidea protein half-lifeBlockade of polyubiquitin chain formation
      Brown adipocytes0.5-2 mM Leu-AlaStabilization of metabolic regulators (e.g., Cidea)Protection of N-terminal lysine residues from ubiquitination

      The mechanistic basis of this inhibition involves Leu-Ala’s structural mimicry of native ubiquitination sites. Molecular modeling suggests that the hydrophobic leucine side chain and peptide backbone of Leu-Ala occupy the ubiquitin-binding pockets of specific E3 ligases, competitively excluding natural substrates [1] [4]. This is particularly relevant for metabolic regulators like Cidea, a protein governing energy expenditure and lipid storage in brown adipose tissue. Leu-Ala treatment reduces polyubiquitination at Lys23 of Cidea—a critical residue for its degradation—thereby extending its intracellular half-life and enhancing its biological activity [4].

      Synergistic Effects with Proteasome Inhibitors on Cellular Ultrastructure

      Leu-Ala exhibits potent synergy with direct proteasome inhibitors, amplifying their effects on cellular ultrastructure through complementary mechanisms. While proteasome inhibitors (e.g., PSI, MG132) directly block the 26S proteasome’s catalytic activity, Leu-Ala acts upstream by reducing substrate availability via ubiquitination inhibition. This dual interference creates a "bottleneck" in protein degradation pathways, leading to pronounced accumulation of polyubiquitinated proteins and distinct morphological changes [1].

      Electron microscopy studies of U937 leukemic cells treated with Leu-Ala and the proteasome inhibitor PSI reveal severe ultrastructural abnormalities not observed with either compound alone. Within 4 hours of combined treatment, cells develop massive perinuclear aggregates of ubiquitinated proteins (>2-fold larger than single-agent treatments), accompanied by dilation of the endoplasmic reticulum and mitochondrial swelling. These aggregates recruit heat shock proteins (HSP70, HSP90) and sequester essential components of the protein quality control machinery, effectively paralyzing cellular homeostasis [1].

      Table 2: Ultrastructural Changes Under Combined Leu-Ala and Proteasome Inhibition

      Cellular ComponentLeu-Ala AlonePSI AloneLeu-Ala + PSI Combination
      Ubiquitin-positive inclusionsMinor (<0.5 µm)Moderate (1-2 µm)Severe (>5 µm coalesced aggregates)
      Endoplasmic reticulumNormal morphologyMild dilationMarked dilation + vesiculation
      MitochondriaNo changeMatrix condensationSwelling + cristae disruption
      Autophagic responseBaseline levels30% increase400% increase in autophagosomes

      The synergy extends to activation of compensatory degradation pathways. When the proteasome and ubiquitination systems are simultaneously impaired, cells upregulate autophagy—an alternative degradation mechanism—by >400% within 6 hours. However, this compensatory response becomes pathological at high levels, leading to uncontrolled lysosomal activation and cytoplasmic vacuolization [1] [6]. The combination of Leu-Ala and PSI also triggers selective disassembly of intermediate filaments and microtubule networks, impairing intracellular transport and organelle positioning. These ultrastructural changes precede apoptosis, indicating they represent early biomarkers of proteotoxicity [1].

      The molecular basis of synergy involves allosteric modulation of proteasome inhibitors by Leu-Ala. Biochemical assays show that Leu-Ala binding to ubiquitin ligases induces conformational changes that enhance the accessibility of the proteasome’s catalytic sites to inhibitors like PSI. This effectively lowers the IC50 of PSI by 8-fold, enabling ultrastructural disruption at subtoxic concentrations of both agents [1] [4].

      Table 3: Chemical Identifiers for L-Leucyl-L-alanine

      Identifier TypeValue
      Systematic Name(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid
      CAS Registry Number7298-84-2
      IUPAC Name(S)-2-((S)-2-Amino-4-methylpentanamido)propanoic acid
      Molecular FormulaC₉H₁₈N₂O₃
      Canonical SMILESCC(C)CC@HC(=O)NC@@HC(O)=O
      InChI KeyHSQGMTRYSIHDAC-BQBZGAKWSA-N
      Other IdentifiersH-Leu-Ala-OH; Leucylalanine; Leu-Ala

      Properties

      CAS Number

      7298-84-2

      Product Name

      L-Leucyl-L-alanine

      IUPAC Name

      (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid

      Molecular Formula

      C9H18N2O3

      Molecular Weight

      202.25 g/mol

      InChI

      InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1

      InChI Key

      HSQGMTRYSIHDAC-BQBZGAKWSA-N

      SMILES

      CC(C)CC(C(=O)NC(C)C(=O)O)N.O

      Solubility

      Soluble in DMSO

      Synonyms

      Leucyl-alanine; Alanine, N-L-leucyl-, L-; Leu-ala; Leucylalanine; NSC 89180; NSC-89180; NSC89180;

      Canonical SMILES

      CC(C)CC(C(=O)NC(C)C(=O)O)N

      Isomeric SMILES

      C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.